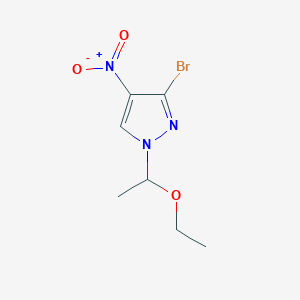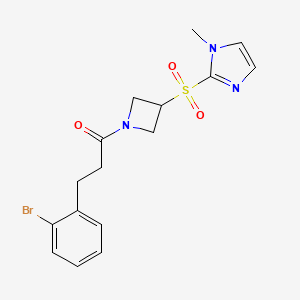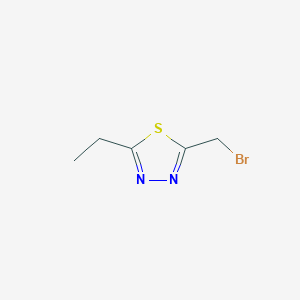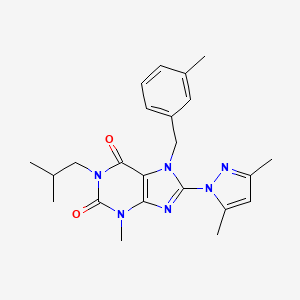![molecular formula C12H13N3OS B2842572 5-[(dimethylamino)methylene]-3-phenyl-2-thioxotetrahydro-4H-imidazol-4-one CAS No. 325153-22-8](/img/structure/B2842572.png)
5-[(dimethylamino)methylene]-3-phenyl-2-thioxotetrahydro-4H-imidazol-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of imidazolone, which is a class of heterocyclic organic compounds containing an imidazole ring . The dimethylamino group and phenyl group attached to the imidazolone ring suggest that it may have unique reactivity and properties compared to simple imidazolones .
Molecular Structure Analysis
The compound contains an imidazolone ring, which is a five-membered ring with two nitrogen atoms and a carbonyl group . The presence of the dimethylamino group and phenyl group may influence the electronic structure and stability of the molecule .Chemical Reactions Analysis
Imidazolones can participate in a variety of chemical reactions, including cycloaddition reactions . The specific reactivity of this compound would likely be influenced by the dimethylamino and phenyl groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include the polarity of the molecule, the presence of the dimethylamino and phenyl groups, and the stability of the imidazolone ring .Applications De Recherche Scientifique
- Specifically, polymersomes formed from a block copolymer containing poly [2-(dimethylamino)ethyl methacrylate] (PDMAEMA) as the hydrophilic block and polystyrene (PS) as the hydrophobic block exhibit pH responsiveness .
- The hydrophilic inner core of these vesicles can encapsulate genetic material, protecting it during transport. Upon reaching the target cells, the pH-responsive behavior triggers efficient gene release .
- By incorporating this compound into polymersomes, researchers can create controlled reaction spaces. The pH and temperature responsiveness further enhance their versatility .
Drug Delivery Systems: pH-Responsive Polymersomes
Gene Delivery Platforms
Nanoreactors
Theranostics
Mécanisme D'action
Target of Action
The primary target of this compound is the complement component C5 . The complement system plays a crucial role in the immune response, and C5 is a key player in this system. It is involved in the formation of the membrane attack complex (MAC), which can cause cell lysis .
Mode of Action
The compound interacts with its target, C5, by preventing its cleavage into the downstream complement components C5a and C5b . This effectively inhibits the formation of the MAC, thereby reducing the potential for cell damage . The compound also binds to C5b, competitively inhibiting C5b binding to C6 and further preventing assembly of the MAC .
Biochemical Pathways
The compound’s action affects the complement system pathway . By inhibiting the cleavage of C5, it prevents the formation of C5a and C5b . C5a is involved in propagating leukocyte chemotaxis and cytokine release, while C5b initiates the formation of the MAC . Thus, the compound’s action can influence immune response and inflammation.
Result of Action
The compound’s action results in the inhibition of certain immune responses. By preventing the formation of C5a and C5b, it can reduce leukocyte chemotaxis, cytokine release, and the formation of the MAC . This can potentially mitigate damage to host cells and tissues.
Orientations Futures
Propriétés
IUPAC Name |
(5Z)-5-(dimethylaminomethylidene)-3-phenyl-2-sulfanylideneimidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS/c1-14(2)8-10-11(16)15(12(17)13-10)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,13,17)/b10-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZHFZTNMDDBJRB-NTMALXAHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C1C(=O)N(C(=S)N1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C\1/C(=O)N(C(=S)N1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(dimethylamino)methylene]-3-phenyl-2-thioxotetrahydro-4H-imidazol-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-[2-(4-methylphenyl)sulfanylpyridin-3-yl]methanone](/img/structure/B2842489.png)


![N-{4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl}-3-(trifluoromethyl)benzamide](/img/structure/B2842496.png)

![N-[4-[6-(4-methylpiperidino)pyridazin-3-yl]phenyl]-2-furamide](/img/structure/B2842500.png)



![1-[4-(Oxetan-3-yl)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B2842507.png)

![Potassium;trifluoro-(3-methoxycarbonyl-1-bicyclo[1.1.1]pentanyl)boranuide](/img/structure/B2842510.png)
![N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]adamantane-1-carboxamide](/img/structure/B2842511.png)
